A Technical Guide to the Chemical Properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
A Technical Guide to the Chemical Properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Introduction: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a constrained, non-proteinogenic amino acid analogue derived from threonine, it serves as a valuable chiral building block. Its rigid five-membered oxazolidinone ring structure allows for the precise introduction of conformational constraints into peptides and other bioactive molecules, a strategy often employed to enhance metabolic stability, binding affinity, and biological activity.[1] The oxazolidinone core itself is a well-established pharmacophore present in several successful therapeutic agents, including the anticoagulant rivaroxaban and the antibiotic linezolid, underscoring the potential of its derivatives in drug discovery programs.[2]
This guide provides an in-depth exploration of the core chemical properties of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, offering field-proven insights into its structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
The fundamental structure of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid features a saturated five-membered ring containing both nitrogen and oxygen heteroatoms, with a carbonyl group at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 5-position.
The presence of two adjacent chiral centers at the C4 and C5 positions means the molecule can exist as four distinct stereoisomers: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The relative and absolute stereochemistry is dictated by the stereoisomer of the starting material, typically an L- or D-threonine or -allothreonine derivative.[3] The (4S,5R) isomer, for instance, is derived from L-threonine. This stereochemical diversity is critical, as the spatial orientation of the substituents profoundly influences the molecule's interaction with chiral biological targets like enzymes and receptors.
Experimental Protocol: Synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid [3](Adapted from patent CN111808040A)
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Cyclization: Under an inert atmosphere (e.g., Argon), add the appropriate stereoisomer of 2-amino-3-hydroxybutyric acid methyl ester hydrochloride (1.5 eq) and S,S'-dimethyl dithiocarbonate (1.0 eq) to water.
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Cool the mixture in an ice bath to 10°C and stir for 3 hours.
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Allow the reaction to warm to room temperature and continue stirring for an additional 6 hours.
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Work-up (Intermediate): Extract the aqueous reaction mixture with dichloromethane (DCM). Wash the combined organic extracts with 5N HCl and then with water. The resulting organic solution containing the methyl ester intermediate is used directly in the next step.
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Hydrolysis: To the organic solution from the previous step, add ethanol and water. Adjust the pH of the biphasic mixture to 12-14 using a strong base (e.g., NaOH solution) and stir until the hydrolysis is complete (as monitored by TLC or LC-MS).
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Isolation: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to a low pH (~1-2) with concentrated HCl.
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The product will precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product with a reported yield of 86-89%. [3]
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its three primary functional components: the carboxylic acid, the N-H of the oxazolidinone, and the oxazolidinone ring itself.
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Carboxylic Acid Group: This site is the most reactive center for typical derivatization. It readily undergoes esterification with alcohols under acidic conditions and forms amides via coupling reactions with amines using standard reagents (e.g., HBTU, EDC).
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Oxazolidinone N-H: The amide proton is weakly acidic and can be deprotonated with a strong base. The resulting anion can be functionalized via N-alkylation or N-acylation, providing a route to more complex derivatives.
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Ring Stability: The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can lead to hydrolytic ring-opening. Related oxazole structures have been shown to be unstable towards hydrolysis and decarboxylation, suggesting that the stability limits of this scaffold should be considered during experimental design. [4]
Applications in Research and Drug Development
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is primarily utilized as a specialized building block in the synthesis of complex molecules.
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Peptidomimetics and Constrained Peptides: Its most direct application is in peptide science. [1]Incorporating this rigid structure in place of a natural amino acid residue forces the peptide backbone into a specific conformation. This can protect the peptide from enzymatic degradation and lock it into a bioactive shape, often leading to enhanced potency and selectivity.
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Chiral Ligand Synthesis: The defined stereochemistry makes it an excellent starting point for the synthesis of chiral ligands used in asymmetric catalysis.
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Scaffold for Medicinal Chemistry: The oxazolidinone core is a "privileged scaffold" in drug discovery. This molecule serves as a versatile starting point for creating libraries of novel compounds. The carboxylic acid and N-H group provide two orthogonal handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space to identify new drug candidates. The general class of oxazolidinone carboxylic acids has been investigated for potential antifungal and antibacterial activity. [5]
Conclusion
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a stereochemically rich and synthetically accessible building block with significant potential for advanced applications in drug discovery and materials science. A thorough understanding of its chemical properties—from its predictable spectroscopic signatures and reactivity to its high-yield synthesis—empowers researchers to effectively leverage this compound in the design and creation of novel, functional molecules. Its rigid framework and versatile functional handles ensure its continued relevance as a tool for imposing conformational control and exploring new chemical entities.
References
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
- CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. (n.d.).
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A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2014). Molecules. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience. [Link]
-
5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | C5H7NO4. (n.d.). Chemspace. [Link]
-
Chemical Properties of Pantolactone (CAS 599-04-2). (n.d.). Cheméo. [Link]
-
(R)-(-)-pantolactone 2(3H)-furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R). (n.d.). The Good Scents Company. [Link]
-
D-Pantolactone. (n.d.). PubChem. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters. [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. [Link]
Sources
- 1. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | 83841-00-3 | Benchchem [benchchem.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
